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Compound of Interest

Compound Name: Demethyl-NSC682769

Cat. No.: B15542898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of NSC682769, a small

molecule inhibitor of the YAP-TEAD protein-protein interaction, across various cancer cell lines.

As the initial user query for "Demethyl-NSC682769" did not yield specific results, this

document focuses on the well-documented compound NSC682769. The Hippo signaling

pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in

cancer, leading to the activation of the transcriptional co-activator Yes-associated protein

(YAP). Nuclear YAP forms a complex with TEA domain (TEAD) transcription factors, driving the

expression of genes that promote cell proliferation, migration, and survival. NSC682769

disrupts this interaction, offering a promising therapeutic strategy for cancers dependent on

YAP-TEAD signaling.

Efficacy of NSC682769 in Cancer Cell Lines
NSC682769 has demonstrated significant anti-cancer effects, particularly in glioblastoma

(GBM), a highly aggressive brain tumor. Studies have shown that it can inhibit cell proliferation,

migration, and invasion, while also promoting programmed cell death (apoptosis).

Table 1: Efficacy of NSC682769 in Glioblastoma Cell Lines
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Cell Line Assay Type IC50 Value Reference

LN229
YAP Expression

(ELISA)
11.8 nM [1]

GBM39 (patient-

derived)

YAP Expression

(ELISA)
5.1 nM [1]

Table 2: Comparison of NSC682769 and its PROTAC Derivative YZ-6 in Other Cancer Cell

Lines

Compound Cell Line Assay Type
IC50 Value
(µM)

Reference

NSC682769
NCI-H226 (Lung

Cancer)
Cell Proliferation ~5 [2]

YZ-6
NCI-H226 (Lung

Cancer)
Cell Proliferation 15.3 [2]

NSC682769
Huh7 (Liver

Cancer)
Cell Proliferation >50

YZ-6
Huh7 (Liver

Cancer)
Cell Proliferation 2.9

Comparative Landscape of TEAD Inhibitors
While direct, side-by-side comparisons of NSC682769 with other TEAD inhibitors across

multiple cell lines are limited in the available literature, several other compounds targeting the

YAP-TEAD interaction have been identified. These include both direct inhibitors of the protein-

protein interface and molecules that target TEAD palmitoylation, a post-translational

modification essential for its activity.

Some notable alternative TEAD inhibitors include:

SW-682: A pan-TEAD inhibitor that has shown anti-tumor responses in head and neck

squamous cell carcinoma (HNSCC) models.[1]
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VT-107, K-975, and IK-930: Other inhibitors targeting the Hippo-YAP-TEAD pathway.[3]

IAG933: A selective disruptor of the YAP-TEAD protein-protein interaction.[4]

The development of Proteolysis Targeting Chimeras (PROTACs), such as YZ-6 derived from

NSC682769, represents another therapeutic modality. These molecules are designed to induce

the degradation of the target protein, in this case, YAP.[2]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key assays used to evaluate the efficacy and mechanism of action of

YAP-TEAD inhibitors like NSC682769.

Cell Viability Assay (CCK-8 Protocol)
This assay determines the effect of a compound on cell proliferation and viability.

Materials:

Cancer cell lines of interest

96-well cell culture plates

Complete cell culture medium

NSC682769 or other test compounds

Cell Counting Kit-8 (CCK-8) reagent

Microplate reader

Procedure:

Seed 100 µL of cell suspension (typically 5,000 cells/well) into a 96-well plate.

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells

to attach.
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Prepare serial dilutions of the test compound in complete culture medium.

Remove the medium from the wells and add 100 µL of the medium containing the test

compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-

treatment control.

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

Add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD
Interaction
This technique is used to verify that the inhibitor disrupts the binding of YAP to TEAD within the

cell.

Materials:

Cancer cells treated with the inhibitor or vehicle control

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Antibody against YAP or TEAD for immunoprecipitation

Protein A/G magnetic beads or agarose resin

Wash buffer

Elution buffer

SDS-PAGE gels and Western blot reagents
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Antibodies against both YAP and TEAD for detection

Procedure:

Treat cells with the desired concentrations of NSC682769 or a vehicle control for a specified

time.

Lyse the cells in ice-cold lysis buffer.

Clarify the cell lysates by centrifugation to remove cellular debris.

Incubate a portion of the lysate with the immunoprecipitating antibody (e.g., anti-TEAD)

overnight at 4°C with gentle rotation.

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to

capture the antibody-protein complexes.

Wash the beads several times with wash buffer to remove non-specific binding proteins.

Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE

sample buffer.

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies against both YAP and TEAD, followed by

appropriate HRP-conjugated secondary antibodies.

Visualize the protein bands using a chemiluminescence detection system. A decrease in the

amount of co-precipitated YAP with the TEAD antibody in the inhibitor-treated sample

compared to the control indicates disruption of the interaction.

TEAD Transcriptional Activity Luciferase Reporter Assay
This assay measures the transcriptional activity of the TEAD proteins, which is dependent on

their interaction with YAP.

Materials:
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Cancer cell line

A luciferase reporter plasmid containing TEAD-responsive elements (e.g., 8xGTIIC-

luciferase)

A control plasmid for normalization (e.g., Renilla luciferase)

Transfection reagent

NSC682769 or other test compounds

Dual-luciferase reporter assay system

Luminometer

Procedure:

Co-transfect the cancer cells with the TEAD-responsive luciferase reporter plasmid and the

normalization control plasmid.

After 24 hours, re-plate the transfected cells into a 96-well plate.

Treat the cells with various concentrations of the test compound.

After the desired incubation period (e.g., 24-48 hours), lyse the cells.

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay

system and a luminometer.

Normalize the firefly luciferase activity (representing TEAD activity) to the Renilla luciferase

activity.

A dose-dependent decrease in normalized luciferase activity indicates inhibition of YAP-

TEAD-mediated transcription.

Visualizing Key Pathways and Processes
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To better understand the context and methodologies described, the following diagrams have

been generated.
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Click to download full resolution via product page

Caption: The Hippo Signaling Pathway and the Mechanism of Action of NSC682769.
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Caption: Experimental Workflow for Co-Immunoprecipitation (Co-IP).
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Caption: Workflow for TEAD Transcriptional Activity Luciferase Reporter Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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